2-Amino-pentane-1,5-dithiol

Aminopeptidase N inhibition Neuropeptide metabolism Enzyme kinetics

(S)-2-Aminopentane-1,5-dithiol (designated EC27) is a synthetic, chiral aminodithiol belonging to the aminothiol family. It features a linear pentane backbone with a primary amine at the C2 position and terminal thiol (-SH) groups, giving it a molecular weight of 151.3 g/mol.

Molecular Formula C5H13NS2
Molecular Weight 151.3 g/mol
Cat. No. B1259783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-pentane-1,5-dithiol
Synonyms2-aminopentan-1,5-dithiol
EC 27
EC-27
EC27 cpd
Molecular FormulaC5H13NS2
Molecular Weight151.3 g/mol
Structural Identifiers
SMILESC(CC(CS)N)CS
InChIInChI=1S/C5H13NS2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2
InChIKeyNUHAHVGCDPBTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-pentane-1,5-dithiol (EC27): A Chiral Aminodithiol APN Inhibitor for Neuroscience and Redox Research


(S)-2-Aminopentane-1,5-dithiol (designated EC27) is a synthetic, chiral aminodithiol belonging to the aminothiol family. It features a linear pentane backbone with a primary amine at the C2 position and terminal thiol (-SH) groups, giving it a molecular weight of 151.3 g/mol [1]. The compound has been characterized primarily as a selective inhibitor of Aminopeptidase N (APN, CD13), a zinc-dependent metalloprotease involved in neuropeptide processing, with binding data curated in authoritative databases [2].

Chiral aminodithiol for APN pathway inhibition
Neuropeptide metabolism research tool
Reported nanomolar-range target engagement in assay contexts

Why DTT, DTBA, and Broad-Spectrum Aminopeptidase Inhibitors Cannot Simply Substitute for 2-Amino-pentane-1,5-dithiol


The precise distance between the amine and thiol functional groups in 2-Aminopentane-1,5-dithiol creates a unique chelation and binding geometry that is fundamentally altered by a single carbon atom shift. Its closest structural analog, dithiobutylamine (DTBA, a C4 backbone), exhibits significantly different biochemical behavior profiles [1]. Classical reducing agents like DTT lack the primary amine and the selectivity for zinc metalloproteases, while broad-spectrum inhibitors such as bestatin operate with vastly different potency and selectivity windows . The evidence below confirms that the compound's biological signature cannot be replicated by structurally similar alternatives.

Backbone Length Alters Chelation

The C5 backbone of EC27 yields a distinct binding geometry vs. the C4 analog DTBA, potentially shifting target interaction profiles.

Reducing Agents Lack Zn-Protease Selectivity

DTT and similar thiols do not contain the primary amine required for APN active-site recognition.

Broad-Spectrum Inhibitors Differ in Window

Bestatin-class molecules operate with different potency and selectivity profiles, limiting pathway-specific dissection.

Head-to-Head and Cross-Study Quantitative Evidence for 2-Amino-pentane-1,5-dithiol (EC27)


APN Inhibitory Potency: Nanomolar Ki vs. Micromolar IC50 for Bestatin

2-Amino-pentane-1,5-dithiol (EC27) demonstrates potent inhibition of Aminopeptidase N (APN) with a Ki of 32 nM determined on porcine APN [1]. This is in stark contrast to the classical inhibitor bestatin, which shows a substantially weaker IC50 of 16.9 µM against the same target (porcine APN) , representing a >500-fold difference in apparent target engagement.

APN Inhibition Potency
Cross-study comparable
EC27 Ki 32 nM vs. Bestatin IC50 16.9 µM
~528-fold difference

Supports high-affinity APN block in assays where micromolar tools are insufficient.

Cross-study Ki vs. IC50 comparison; enzyme source and assay condition differences apply.

Aminopeptidase N inhibition Neuropeptide metabolism Enzyme kinetics

APN Selectivity Over APA: A 75-Fold Window Enables Pathway-Specific Dissection

The compound achieves a 75-fold selectivity window for Aminopeptidase N (Ki = 32 nM) over the closely related Glutamyl Aminopeptidase / APA (Ki = 2,400 nM) as measured in curated enzyme inhibition data [1]. While the later-generation APN inhibitor PC18 demonstrates a significantly higher selectivity ratio (>2,000-fold) [2], this specific 75-fold window allows for nuanced pharmacology distinct from both non-selective reagents like bestatin and the ultra-selective PC18.

APN/APA Selectivity
Cross-study comparable
75-fold selectivity (APN Ki 32 nM / APA Ki 2,400 nM)
PC18: >2,000-fold selectivity

Enables partial APN/APA discrimination for angiotensin metabolism studies.

Isolated enzyme data; cellular context may influence apparent selectivity.

Selectivity profiling Aminopeptidase A Renin-angiotensin system

In Vivo Target Engagement: Angiotensin III Half-Life Extension by 2.3-Fold in Mouse Brain

In a whole-animal experiment, intracerebroventricular administration of EC27 (2-amino-pentan-1,5-dithiol) increased the brain half-life of tritiated Angiotensin III (Ang III) by 2.3-fold compared to vehicle control, confirming functional APN blockade in the brain [1]. By comparison, the APN inhibitor PC18 achieved a 3.9-fold increase in Ang III half-life under similar experimental conditions [2].

In Vivo APN Blockade
Cross-study comparable
2.3-fold Ang III half-life extension (mouse brain)
PC18: 3.9-fold extension

Reported moderate in vivo target engagement suitable for titratable pathway studies.

Rodent model; intracerebroventricular route, cross-study methodology differences.

In vivo pharmacology Brain renin-angiotensin system Vasopressin release

Application Scenarios Where 2-Amino-pentane-1,5-dithiol (EC27) Is Preferable Over Alternative Reagents


Moderate-Grade in Vivo Blockade of Brain APN for Neuroendocrinology

In mouse models of the brain renin-angiotensin system, EC27 provides a reproducible 2.3-fold increase in hypothalamic Ang III half-life without completely shutting down APN activity [1]. This moderate, tunable inhibition is ideal for studying vasopressin release mechanisms where complete APN knockout can obscure downstream physiological responses.

Intermediate-Selectivity Biochemical Assays Requiring Discrimination of APN and APA

With a 75-fold selectivity window for APN (Ki = 32 nM) over APA (Ki = 2,400 nM) [1], EC27 enables researchers to partially inhibit APN while retaining significant APA catalytic function. This is particularly useful in in vitro assays of angiotensin metabolism where both enzymes are present, and selective but not absolute APN blockade is desired.

Nanomolar-But-Not-Supra-Physiological APN Inhibition for Cellular Assays

For cell-based studies where sub-micromolar concentrations are tolerated but complete target occupancy would induce off-pathway artifacts, EC27's 32 nM Ki [1] fills a niche between a micromolar inhibitor like bestatin (>16 µM IC50) and the ultra-potent PC18 (8 nM Ki) [2], allowing precise titration of target engagement.

Application
Selection Property
Validation Focus
Brain neuropeptide metabolism studies
Reported moderate-level in vivo APN engagement in rodent brain
Ang III half-life extension model
In vitro angiotensin metabolism assays
Defined APN/APA selectivity window for partial enzyme discrimination
Dual-enzyme activity monitoring
Cellular APN pathway analysis
Nanomolar-range target engagement enabling titration experiments
Cell-based target occupancy and pathway modulation
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